3-(5,6-dimethyl-1H-benzimidazol-1-yl)-1-phenyl-1H-pyrrole-2,5-dione
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Overview
Description
3-(5,6-dimethyl-1H-benzimidazol-1-yl)-1-phenyl-1H-pyrrole-2,5-dione is a complex organic compound that features a benzimidazole ring fused with a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,6-dimethyl-1H-benzimidazol-1-yl)-1-phenyl-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common method includes the condensation of 5,6-dimethyl-1H-benzimidazole with a suitable pyrrole derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency in production.
Chemical Reactions Analysis
Types of Reactions
3-(5,6-dimethyl-1H-benzimidazol-1-yl)-1-phenyl-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole oxides, while reduction could produce reduced benzimidazole derivatives.
Scientific Research Applications
3-(5,6-dimethyl-1H-benzimidazol-1-yl)-1-phenyl-1H-pyrrole-2,5-dione has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(5,6-dimethyl-1H-benzimidazol-1-yl)-1-phenyl-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-(5,6-dimethyl-1H-benzimidazol-1-yl)propanamide
- 3-(5,6-dimethyl-1H-benzimidazol-1-yl)propanenitrile
- 3-(5,6-dimethyl-1H-benzimidazol-1-yl)propanoic acid hydrochloride
Uniqueness
3-(5,6-dimethyl-1H-benzimidazol-1-yl)-1-phenyl-1H-pyrrole-2,5-dione stands out due to its unique combination of a benzimidazole ring and a pyrrole ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H15N3O2 |
---|---|
Molecular Weight |
317.3 g/mol |
IUPAC Name |
3-(5,6-dimethylbenzimidazol-1-yl)-1-phenylpyrrole-2,5-dione |
InChI |
InChI=1S/C19H15N3O2/c1-12-8-15-16(9-13(12)2)21(11-20-15)17-10-18(23)22(19(17)24)14-6-4-3-5-7-14/h3-11H,1-2H3 |
InChI Key |
GRIJZXJESOBYJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3=CC(=O)N(C3=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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